molecular formula C9H13BrN2O B7637331 (R)-1-((5-Bromo-6-methylpyridin-2-yl)amino)propan-2-ol

(R)-1-((5-Bromo-6-methylpyridin-2-yl)amino)propan-2-ol

Cat. No.: B7637331
M. Wt: 245.12 g/mol
InChI Key: OLCCMMRELVLAOS-ZCFIWIBFSA-N
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Description

®-1-((5-Bromo-6-methylpyridin-2-yl)amino)propan-2-ol is a chiral compound that features a brominated pyridine ring and an amino alcohol moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-((5-Bromo-6-methylpyridin-2-yl)amino)propan-2-ol typically involves the following steps:

    Bromination: Introduction of a bromine atom to the 5-position of 6-methylpyridine.

    Amination: Reaction of the brominated pyridine with an appropriate amine to form the amino derivative.

    Chiral Resolution: Separation of the ®-enantiomer from the racemic mixture using chiral chromatography or other resolution techniques.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The amino alcohol moiety can undergo oxidation to form corresponding ketones or aldehydes.

    Reduction: The brominated pyridine ring can be reduced under specific conditions.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

    Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or catalytic hydrogenation.

    Substitution: Nucleophiles like sodium azide or thiourea under appropriate conditions.

Major Products

    Oxidation: Corresponding ketones or aldehydes.

    Reduction: Reduced pyridine derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: Potential use as a ligand in asymmetric catalysis.

    Synthesis: Intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural features.

    Receptor Binding: Possible interactions with biological receptors.

Medicine

    Drug Development: Potential lead compound for the development of new pharmaceuticals.

    Therapeutic Agents: Investigation into its efficacy as a therapeutic agent for various diseases.

Industry

    Material Science: Use in the development of new materials with specific properties.

    Agriculture: Potential use as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of ®-1-((5-Bromo-6-methylpyridin-2-yl)amino)propan-2-ol would depend on its specific biological target. Generally, it could involve:

    Molecular Targets: Binding to specific enzymes or receptors.

    Pathways Involved: Modulation of biochemical pathways related to its target.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-((5-Bromo-6-methylpyridin-2-yl)amino)propan-2-ol: The enantiomer of the compound.

    Other Brominated Pyridines: Compounds with similar brominated pyridine structures.

    Amino Alcohols: Compounds with similar amino alcohol moieties.

Uniqueness

    Chirality: The ®-enantiomer may have different biological activities compared to the (S)-enantiomer.

    Substitution Pattern: The specific substitution pattern on the pyridine ring can influence its reactivity and biological activity.

Properties

IUPAC Name

(2R)-1-[(5-bromo-6-methylpyridin-2-yl)amino]propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BrN2O/c1-6(13)5-11-9-4-3-8(10)7(2)12-9/h3-4,6,13H,5H2,1-2H3,(H,11,12)/t6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLCCMMRELVLAOS-ZCFIWIBFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)NCC(C)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=N1)NC[C@@H](C)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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